Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a difluoromethyl group, a cyclopropyl ring, and a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, introduction of the difluoromethyl group, and the final esterification to obtain the ethyl acetate derivative. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-cyclopropyl-4-(trifluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate: This compound features a trifluoromethyl group instead of a difluoromethyl group, which may result in different biological activities and chemical properties.
Ethyl 2-(3-cyclopropyl-4-(methyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, with the CAS number 1171643-63-2, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H21F2N5O2, with a molecular weight of 389.4 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁F₂N₅O₂ |
Molecular Weight | 389.4 g/mol |
CAS Number | 1171643-63-2 |
Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Inhibition of CDKs can lead to suppressed tumor growth and proliferation in various cancers. The compound's unique structural features contribute to its ability to interact with specific protein kinases involved in these processes .
Anticancer Potential
Initial studies have shown that this compound exhibits promising anticancer activity. It has been identified as a potential candidate for further development due to its ability to inhibit CDKs effectively. The specific interactions and binding affinities with target proteins are still under investigation but suggest significant therapeutic potential in oncology .
Other Biological Activities
Beyond its anticancer properties, this compound may also interact with other biological targets. Studies are ongoing to explore its effects on various enzymes and receptors that could influence inflammation and autoimmune responses .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds within the pyrazolo family:
- Cyclin-dependent Kinase Inhibition : A study highlighted the effectiveness of pyrazolo derivatives as selective CDK inhibitors, demonstrating IC50 values in the nanomolar range for certain compounds .
- Antimicrobial Activity : Related compounds have shown varying degrees of antimicrobial properties against Gram-positive bacteria and fungi, suggesting that modifications in structure can lead to enhanced biological activities .
- Therapeutic Applications : Research into the structure–activity relationship (SAR) has revealed that specific substituents on the pyrazolo core significantly affect both potency and selectivity against targeted kinases and other enzymes involved in disease processes .
Properties
Molecular Formula |
C19H21F2N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C19H21F2N5O2/c1-4-28-15(27)9-26-19-16(17(24-26)11-5-6-11)12(18(20)21)7-14(23-19)13-8-22-25(3)10(13)2/h7-8,11,18H,4-6,9H2,1-3H3 |
InChI Key |
WCVJSBMWGNQWMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=C(N(N=C3)C)C)C(F)F)C(=N1)C4CC4 |
Origin of Product |
United States |
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